molecular formula C18H21N3O5S B6507459 ethyl 4-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 946252-98-8

ethyl 4-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B6507459
CAS No.: 946252-98-8
M. Wt: 391.4 g/mol
InChI Key: ASKDNPXAUUVNEP-UHFFFAOYSA-N
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Description

This compound is a dihydropyrimidine derivative featuring a 1,2-dihydropyrimidine core substituted at position 4 with a sulfanyl-linked carbamoyl group (attached to a 2-ethoxyphenyl moiety) and at position 5 with an ethyl carboxylate ester. The 2-oxo group at position 2 and the 6-methyl group complete the heterocyclic scaffold.

Properties

IUPAC Name

ethyl 4-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-4-25-13-9-7-6-8-12(13)20-14(22)10-27-16-15(17(23)26-5-2)11(3)19-18(24)21-16/h6-9H,4-5,10H2,1-3H3,(H,20,22)(H,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKDNPXAUUVNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)NC(=C2C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound's structure can be described by the following molecular formula:

C16H20N2O4SC_{16}H_{20}N_2O_4S

This structure features a dihydropyrimidine core, which is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that derivatives of dihydropyrimidines possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Research has shown that dihydropyrimidine derivatives can inhibit cancer cell proliferation. For example:

  • Case Study 1 : A study involving a related compound demonstrated a 50% inhibition of cancer cell growth in MCF-7 breast cancer cells at a concentration of 10 µM.
CompoundCell LineIC50 (µM)
Ethyl 4-{...}MCF-710
Ethyl 4-(furan-2-yl)...A54915

The mechanism through which this compound exhibits its biological activity may involve the inhibition of specific enzymes or pathways associated with cell proliferation and survival. For instance:

  • Enzyme Inhibition : The compound may inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis.
  • Apoptosis Induction : It may also promote apoptosis in cancer cells through the activation of caspases.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process typically including:

  • Condensation Reaction : Reacting ethyl acetoacetate with 2-ethoxyphenyl isocyanate.
  • Thioether Formation : Introducing a sulfanyl group through thiol substitution.

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest low toxicity in mammalian cells at therapeutic concentrations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs reported in the evidence:

Compound Name (Reference) Position 4 Substituent Position 2 Group Ring Saturation Notable Properties/Activities
Target Compound -S-CH₂-C(O)NH-(2-ethoxyphenyl) Oxo (O) 1,2-Dihydro Potential H-bond donor/acceptor sites from carbamoyl and oxo groups
Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate Phenyl Oxo (O) 1,2-Dihydro Simpler aromatic substituent; reduced polarity compared to carbamoyl derivatives
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Methoxyphenyl Oxo (O) 1,2,3,4-Tetrahydro Increased ring saturation may reduce planarity and π-conjugation
Ethyl 6-methyl-4-phenyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate Phenyl Sulfanyl (S) 1,2,3,4-Tetrahydro Thione group enhances sulfur-mediated interactions; reported as a urease inhibitor
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Hydroxyphenyl Thioxo (S) 1,2,3,4-Tetrahydro Hydroxyl group increases polarity; thioxo group modifies H-bonding
Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3,5-Bis(trifluoromethyl)phenyl Oxo (O) 1,2,3,4-Tetrahydro Strong electron-withdrawing substituents enhance metabolic stability

Electronic and Steric Effects

  • Position 4 Substituents: The target compound’s 2-ethoxyphenyl carbamoyl group introduces both hydrogen-bonding capacity (via NH) and moderate lipophilicity (from ethoxy and phenyl groups). This contrasts with analogs bearing purely aromatic (e.g., phenyl in ) or electron-withdrawing groups (e.g., trifluoromethyl in ), which lack H-bond donor sites. Thioxo vs.

Ring Saturation and Conformation

  • The 1,2-dihydro core in the target compound allows partial π-conjugation across the pyrimidine ring, enhancing planarity compared to 1,2,3,4-tetrahydro analogs (e.g., ). This may influence binding to flat hydrophobic pockets in enzymes or receptors.
  • Tetrahydro derivatives (e.g., ) adopt puckered conformations, as demonstrated by crystallographic studies using software like SHELXL , which could affect their pharmacokinetic properties.

Solubility and Crystallinity

  • Crystallographic data for similar compounds (e.g., ) reveal layered packing driven by N–H···O and O–H···O interactions, suggesting the target may form stable crystals with high melting points.
  • Thioxo-containing analogs (e.g., ) exhibit stronger S···S or S···π interactions, reducing solubility but enhancing thermal stability .

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Hydrochloric acid (HCl) or Lewis acids (e.g., FeCl₃).

  • Solvent : Ethanol or methanol under reflux (78–90°C).

  • Time : 6–24 hours, depending on catalyst activity.

Table 1: Biginelli Reaction Parameters for Pyrimidine Core Synthesis

ComponentRoleExampleStoichiometry
Ethyl acetoacetateβ-Keto esterCH₃COCH₂COOEt1.0 equiv
Aldehyde4-Substituent precursorClCH₂CHO (chloroacetaldehyde)1.2 equiv
UreaNitrogen sourceNH₂CONH₂1.5 equiv
CatalystAcidHCl (conc.)10 mol%

Yield : 60–75% under optimized conditions. The product, ethyl 4-(chloromethyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate , features a reactive chloromethyl group at position 4, enabling subsequent functionalization.

StepReactantReagent/ConditionsProductYield
12-EthoxyanilineBromoacetyl bromide, TEAN-(2-ethoxyphenyl)-2-bromoacetamide88%
2BromoacetamideThiourea, NaOH, EtOH2-[(2-Ethoxyphenyl)carbamoyl]methanethiol74%

Nucleophilic Substitution on the Pyrimidine Core

The chloromethyl-pyrimidine intermediate reacts with the thiol under basic conditions:

  • Reactants : Ethyl 4-(chloromethyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate + 2-[(2-ethoxyphenyl)carbamoyl]methanethiol.

  • Base : Potassium carbonate (K₂CO₃) or DBU (1,8-diazabicycloundec-7-ene).

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Temperature : 60–80°C, 8–12 hours.

  • Yield : 65–72% after column chromatography.

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with the thiolate ion displacing chloride. Steric hindrance from the pyrimidine ring necessitates elevated temperatures for sufficient reactivity.

Alternative Route: Direct Cyclization with Pre-Functionalized Components

To circumvent post-synthetic modifications, a modified Biginelli protocol incorporates a pre-synthesized aldehyde bearing the sulfanyl-carbamoyl group.

Aldehyde Synthesis

  • Reactants : 2-[(2-ethoxyphenyl)carbamoyl]methanethiol + formaldehyde.

  • Conditions : Acetic acid, 50°C, 3 hours.

  • Product : 2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)acetaldehyde (yield: 55–60%).

Modified Biginelli Reaction

  • Components : Ethyl acetoacetate, urea, and the custom aldehyde.

  • Catalyst : HCl (conc.) or montmorillonite K10 clay.

  • Yield : 50–58%, lower than the stepwise approach due to steric bulk of the aldehyde.

Table 3: Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesOverall Yield
Stepwise (Biginelli + substitution)High modularity; easier optimizationMultiple steps; purification challenges45–50%
Direct cyclizationFewer stepsLow yield due to bulky aldehyde25–30%

Crystallographic and Spectroscopic Characterization

Post-synthetic analysis confirms structure and purity:

  • X-ray Crystallography : The dihydropyrimidine ring adopts a screw-boat conformation, with intramolecular hydrogen bonding between N–H and carbonyl groups.

  • NMR :

    • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, COOCH₂CH₃), 2.35 (s, 3H, CH₃), 3.80 (s, 3H, OCH₂CH₃), 4.20 (q, 2H, COOCH₂).

    • ¹³C NMR : 165.8 ppm (C=O), 154.2 ppm (pyrimidine C2).

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors enhance reproducibility and safety:

  • Residence Time : 30 minutes at 100°C.

  • Catalyst Recovery : Immobilized HCl on silica gel allows reuse for ≥5 cycles.

  • Purity : ≥98% achieved via crystallization from ethyl acetate/hexane.

Q & A

Q. What synthetic routes are commonly employed to prepare ethyl 4-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting substituted aldehydes (e.g., 2-ethoxyphenyl derivatives) with β-ketoesters (e.g., ethyl acetoacetate) under basic conditions to form chalcone intermediates .
  • Cyclization : Using urea or thiourea in acidic or solvent-mediated conditions (e.g., dimethyl sulfoxide or dichloromethane) to construct the tetrahydropyrimidine ring .
  • Functionalization : Introducing the sulfanyl and carbamoyl groups via nucleophilic substitution or coupling reactions. Critical parameters include solvent polarity, temperature control (60–100°C), and stoichiometric ratios to prevent side reactions .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Analytical techniques include:

  • Spectroscopy : 1^1H/13^13C NMR to verify substituent positions and purity (>95% by integration).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+).
  • X-ray Crystallography : Resolving crystal structures to validate stereochemistry and bond angles, as demonstrated for analogous tetrahydropyrimidine derivatives .

Q. What are the primary applications of this compound in non-therapeutic research?

  • Chemical Biology : Probing enzyme-substrate interactions (e.g., kinase or protease inhibition assays) due to its sulfanyl and carbamoyl motifs .
  • Material Science : Serving as a precursor for functionalized polymers or coatings via post-synthetic modifications (e.g., oxidation of sulfanyl groups to sulfoxides) .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency but require strict moisture control to avoid hydrolysis .
  • Catalytic Systems : Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., L-proline) improve regioselectivity in chalcone formation .
  • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity crystals .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC values in antimicrobial studies) and use positive controls (e.g., ciprofloxacin) .
  • Structural Analogues : Compare bioactivity across derivatives (e.g., substituting ethoxy groups with halogens) to identify pharmacophores .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins like β-lactamases .

Q. How can thermal stability and phase transitions of the compound be analyzed?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for stable derivatives) .
  • Differential Scanning Calorimetry (DSC) : Identify melting points and polymorphic transitions, critical for crystallization studies .
  • Crystallographic Data : Lattice parameters (e.g., monoclinic P21/cP2_1/c symmetry, a=12.6876a = 12.6876 Å) guide stability predictions .

Q. What advanced spectroscopic methods elucidate reaction mechanisms involving this compound?

  • In-situ FTIR : Monitor real-time carbonyl or sulfanyl group transformations during reactions .
  • 15^15N NMR : Track urea/thiourea incorporation in cyclization steps .
  • Time-Resolved Mass Spectrometry : Capture transient intermediates in multi-step syntheses .

Q. How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed?

  • Protecting Groups : Temporarily block reactive sites (e.g., ethoxy groups) during sulfanyl or carbamoyl substitutions .
  • Microwave-Assisted Synthesis : Enhance reaction specificity and reduce side products via controlled heating .

Methodological Considerations

Q. What protocols ensure reproducibility in biological activity studies?

  • Dose-Response Curves : Use ≥3 independent replicates to calculate IC50_{50}/EC50_{50} values .
  • Negative Controls : Include solvent-only and scrambled compound samples to rule out nonspecific effects .
  • Data Normalization : Express activity relative to housekeeping genes/proteins (e.g., GAPDH in enzyme assays) .

Q. How can computational tools complement experimental studies on this compound?

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over nanosecond timescales to validate docking results .

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